ent-Cinacalcet Hydrochloride

Overview

Description

ent-Cinacalcet Hydrochloride is a pharmacologically active compound used primarily in the treatment of conditions related to the parathyroid gland, such as secondary hyperparathyroidism and parathyroid carcinoma. It functions as a calcimimetic, which means it mimics the action of calcium on tissues, thereby regulating calcium levels in the body .

Mechanism of Action

Target of Action

Cinacalcet Hydrochloride, commonly known as Cinacalcet, primarily targets the calcium-sensing receptors (CaSRs) on the surface of the chief cell of the parathyroid gland . These receptors play a crucial role in regulating parathyroid hormone (PTH) synthesis and secretion .

Mode of Action

Cinacalcet acts as a calcimimetic agent , meaning it mimics the action of calcium on tissues . It increases the sensitivity of the CaSRs to activation by extracellular calcium . This leads to the inhibition of PTH secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet is the regulation of serum calcium and phosphorus. By increasing the sensitivity of the CaSRs, Cinacalcet directly lowers PTH levels . This results in a decrease in serum calcium levels . The reduction in PTH also affects the metabolism of phosphorus, leading to changes in serum phosphorus levels .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and this increases if taken with food . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily 3A4, 2D6, and 1A2 . Less than 1% of the parent drug is excreted in the urine .

Result of Action

The primary result of Cinacalcet’s action is the reduction of serum calcium and PTH levels . This can lead to the treatment of conditions such as secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma .

Action Environment

The efficacy of Cinacalcet can be influenced by various environmental factors. For instance, its bioavailability increases when taken with food . Moderate or severe hepatic impairment can increase the exposure to cinacalcet by approximately 2- and 4-fold, respectively . Therefore, the patient’s hepatic function can significantly influence the action, efficacy, and stability of Cinacalcet.

Biochemical Analysis

Biochemical Properties

“ent-Cinacalcet Hydrochloride” plays a significant role in biochemical reactions. It reduces parathyroid hormone (PTH) secretion by increasing the sensitivity of the CaSR on parathyroid cells . This modulation of the CaSR leads to a decrease in serum calcium and PTH levels .

Cellular Effects

“this compound” has profound effects on various types of cells and cellular processes. It influences cell function by reducing PTH secretion, which in turn decreases serum calcium levels . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of “this compound” involves its binding to the CaSR on parathyroid cells, increasing its sensitivity to extracellular calcium . This results in the inhibition of PTH secretion, leading to a concomitant decrease in serum calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, “this compound” has been shown to maintain long-term reductions in serum calcium and PTH concentrations in patients with primary hyperparathyroidism . Its effects are maintained with long-term treatment, indicating its stability and lack of degradation over time .

Dosage Effects in Animal Models

In animal models, “this compound” has shown significant antisecretory action in intestinal closed loop models of cholera and traveler’s diarrhea at a dose of 30 mg/kg . This suggests that the effects of “this compound” can vary with different dosages.

Metabolic Pathways

“this compound” is involved in the metabolic pathway that regulates the secretion of PTH. It interacts with the CaSR, a G-protein coupled receptor, to modulate the sensitivity of the receptor to extracellular calcium .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with the CaSR located on the surface of parathyroid cells .

Subcellular Localization

The subcellular localization of “this compound” is likely to be at the cell surface where the CaSR is located . Its activity is modulated by the extracellular concentration of calcium, suggesting that it does not need to enter the cell to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Cinacalcet Hydrochloride involves several key steps:

Amide Formation Followed by Reduction: This method involves the formation of an amide bond between ®-(+)-1-(1-naphthyl)ethylamine and a suitable acid, followed by reduction to yield the desired product.

Reductive Amination: This approach involves the reaction of ®-(+)-1-(1-naphthyl)ethylamine with an aldehyde, followed by reduction of the resulting imine.

Nucleophilic Substitution: This method involves the reaction of ®-(+)-1-(1-naphthyl)ethylamine with an alkyl halide or pseudohalide.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yield and purity. Factors such as reaction solvent, temperature, and agitation speed are carefully controlled to minimize impurities and maximize product yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the naphthyl ring.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Alkyl halides and pseudohalides are typical reagents for nucleophilic substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of the naphthyl ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine products.

Scientific Research Applications

ent-Cinacalcet Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study calcimimetic agents and their interactions with calcium-sensing receptors.

Biology: Investigated for its effects on calcium homeostasis and parathyroid hormone regulation.

Medicine: Extensively used in clinical trials for the treatment of hyperparathyroidism and related conditions.

Industry: Employed in the development of new pharmaceuticals targeting calcium-sensing receptors

Comparison with Similar Compounds

Cinacalcet: The parent compound, used in similar therapeutic applications.

Etelcalcetide: Another calcimimetic agent used for similar indications.

Evocalcet: A newer calcimimetic with improved pharmacokinetic properties

Uniqueness: ent-Cinacalcet Hydrochloride is unique in its enantiomeric purity, which can lead to differences in pharmacological activity and reduced side effects compared to its racemic counterpart .

Properties

IUPAC Name |

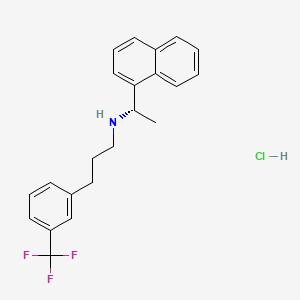

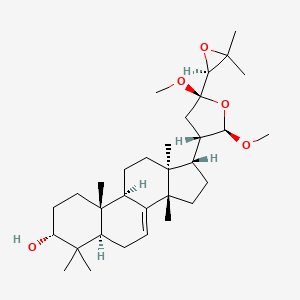

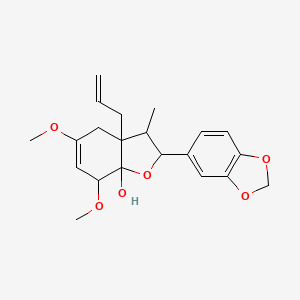

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675768 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694495-47-1 | |

| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/new.no-structure.jpg)

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)